Enhanced Lipophilicity (Computed LogP) Compared to N-Desmethyl Analog
The target compound exhibits a computed LogP of 2.48, representing a marked increase in lipophilicity compared to its closest structural analog, 4-Methylphenylsulfonylurea (CAS 1694-06-0), which has a lower predicted LogP of 1.54 [1][2]. This difference arises from the N-methyl substitution on the urea moiety in the target compound, which reduces hydrogen-bonding potential and increases hydrophobicity. The experimental context is computational prediction using XLogP3 and ACD/Labs algorithms.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP: 2.48 (XLogP3) |
| Comparator Or Baseline | 4-Methylphenylsulfonylurea (CAS 1694-06-0) LogP: 1.54 (ACD/Labs) |
| Quantified Difference | ΔLogP = +0.94 |
| Conditions | Computational prediction using standard algorithms (PubChem XLogP3, Molbase ACD/Labs) |
Why This Matters
A LogP increase of ~1 unit can translate to a 10-fold gain in membrane partitioning, which is a critical selection criterion for users designing cell-permeable probes or optimizing pharmacokinetic properties.
- [1] Molbase. (2025). 1-methyl-3-(4-methylphenyl)sulfonylurea (CAS 13909-69-8): Predicted LogP and PSA. Retrieved from https://m.molbase.cn/item/13909-69-8.html. View Source
- [2] Molbase. (2025). N-Carbamoyl-4-methylbenzenesulfonamide (CAS 1694-06-0): Predicted LogP. Retrieved from https://m.molbase.cn/item/1694-06-0.html. View Source
